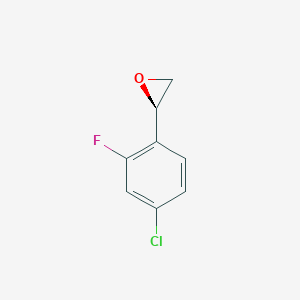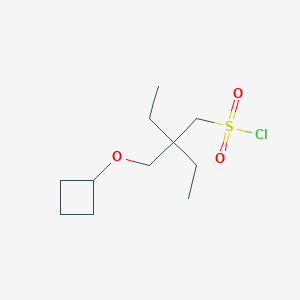
2-(Cyclobutoxymethyl)-2-ethylbutane-1-sulfonyl chloride
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
2-(Cyclobutoxymethyl)-2-ethylbutane-1-sulfonyl chloride is an organic compound that features a cyclobutane ring, an ethyl group, and a sulfonyl chloride functional group
准备方法
Synthetic Routes and Reaction Conditions
The synthesis of 2-(Cyclobutoxymethyl)-2-ethylbutane-1-sulfonyl chloride typically involves the reaction of cyclobutylmethanol with 2-ethylbutane-1-sulfonyl chloride under specific conditions. The reaction is usually carried out in the presence of a base such as triethylamine to facilitate the formation of the sulfonyl chloride group. The reaction conditions often include a solvent like dichloromethane and a temperature range of 0-25°C to ensure optimal yield and purity.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and scalability of the production process. Additionally, purification techniques such as distillation and recrystallization are employed to obtain the compound in its pure form.
化学反应分析
Types of Reactions
2-(Cyclobutoxymethyl)-2-ethylbutane-1-sulfonyl chloride can undergo various chemical reactions, including:
Substitution Reactions: The sulfonyl chloride group can be substituted with nucleophiles such as amines, alcohols, and thiols to form corresponding sulfonamide, sulfonate, and sulfonothioate derivatives.
Oxidation Reactions: The compound can be oxidized to form sulfonic acids or sulfonate esters.
Reduction Reactions: Reduction of the sulfonyl chloride group can yield sulfinyl or sulfhydryl derivatives.
Common Reagents and Conditions
Substitution Reactions: Common reagents include amines, alcohols, and thiols, often in the presence of a base like pyridine or triethylamine.
Oxidation Reactions: Oxidizing agents such as hydrogen peroxide or potassium permanganate are used.
Reduction Reactions: Reducing agents like lithium aluminum hydride or sodium borohydride are employed.
Major Products Formed
Sulfonamides: Formed from the reaction with amines.
Sulfonates: Formed from the reaction with alcohols.
Sulfonothioates: Formed from the reaction with thiols.
Sulfonic Acids: Formed from oxidation reactions.
Sulfinyl and Sulfhydryl Derivatives: Formed from reduction reactions.
科学研究应用
2-(Cyclobutoxymethyl)-2-ethylbutane-1-sulfonyl chloride has several applications in scientific research:
Chemistry: Used as an intermediate in the synthesis of various organic compounds, including pharmaceuticals and agrochemicals.
Biology: Employed in the modification of biomolecules for studying protein-ligand interactions and enzyme mechanisms.
Medicine: Investigated for its potential use in drug development, particularly in the design of sulfonamide-based drugs.
Industry: Utilized in the production of specialty chemicals and materials with specific functional properties.
作用机制
The mechanism of action of 2-(Cyclobutoxymethyl)-2-ethylbutane-1-sulfonyl chloride involves its reactivity with nucleophiles due to the presence of the sulfonyl chloride group. This reactivity allows it to form covalent bonds with various nucleophilic species, leading to the formation of sulfonamide, sulfonate, and sulfonothioate derivatives. The molecular targets and pathways involved depend on the specific application and the nature of the nucleophiles it interacts with.
相似化合物的比较
Similar Compounds
Cyclobutylmethanesulfonyl Chloride: Similar structure but lacks the ethyl group.
2-Ethylbutane-1-sulfonyl Chloride: Similar structure but lacks the cyclobutane ring.
Cyclobutylmethyl Chloride: Similar structure but lacks the sulfonyl chloride group.
Uniqueness
2-(Cyclobutoxymethyl)-2-ethylbutane-1-sulfonyl chloride is unique due to the combination of the cyclobutane ring, ethyl group, and sulfonyl chloride functional group. This unique structure imparts specific reactivity and properties that are not observed in the similar compounds listed above. The presence of the cyclobutane ring adds strain and reactivity, while the sulfonyl chloride group provides a site for nucleophilic substitution reactions.
属性
分子式 |
C11H21ClO3S |
|---|---|
分子量 |
268.80 g/mol |
IUPAC 名称 |
2-(cyclobutyloxymethyl)-2-ethylbutane-1-sulfonyl chloride |
InChI |
InChI=1S/C11H21ClO3S/c1-3-11(4-2,9-16(12,13)14)8-15-10-6-5-7-10/h10H,3-9H2,1-2H3 |
InChI 键 |
LHZWZUHNIKQTPG-UHFFFAOYSA-N |
规范 SMILES |
CCC(CC)(COC1CCC1)CS(=O)(=O)Cl |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。


amine](/img/structure/B15309917.png)
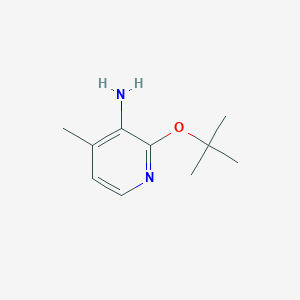
![1-[5-(2-Hydroxyethyl)-4-methyl-1,3-thiazol-2-yl]ethan-1-one](/img/structure/B15309929.png)
![2-Amino-2-[1-(3-fluorophenyl)cyclopropyl]acetic acid](/img/structure/B15309945.png)
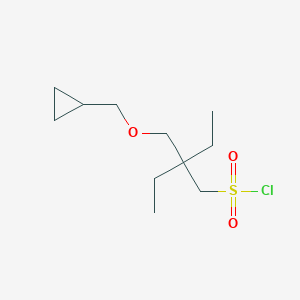
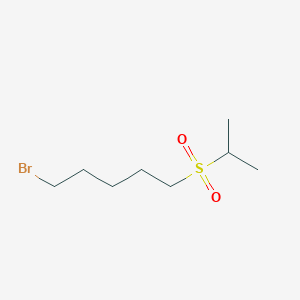



![3-amino-4-(2-furyl)-1-methyl-1,4,5,7-tetrahydro-6H-pyrazolo[3,4-b]pyridin-6-one](/img/structure/B15309980.png)
![(1,4,5,6-Tetrahydrocyclopenta[d]imidazol-2-yl)methanol](/img/structure/B15309995.png)


